molecular formula C37H36N4O8 B12807117 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid

Cat. No.: B12807117
M. Wt: 664.7 g/mol
InChI Key: SLWMVWWEOHTNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Z)2-OH, also known as N2-(9-fluorenylmethoxycarbonyl)-N5,N5-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is particularly valuable in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule with fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. One common method starts with Fmoc-ornithine hydrochloride and N,N’-di-Boc-N’'-triflylguanidine in the presence of diisopropylethylamine (DIEA) to yield the desired product . Another method involves the use of N-butylpyrrolidinone (NBP) as a solvent, which has been shown to be an excellent alternative to the hazardous dimethylformamide (DMF) for solid-phase peptide synthesis .

Industrial Production Methods

In industrial settings, the preparation of Fmoc-Arg(Z)2-OH often involves large-scale solid-phase peptide synthesis (SPPS). The process includes the use of automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The use of solvents like NBP and coupling reagents such as OxymaPure and diisopropylcarbodiimide (DIC) are common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides with the desired sequence, where Fmoc-Arg(Z)2-OH is incorporated at specific positions. The deprotection reactions yield free amines, which can further react to form peptide bonds .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. The Z groups protect the guanidino side chain of arginine, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Arg(Z)2-OH is unique due to its combination of Fmoc and Z protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .

Properties

IUPAC Name

5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWMVWWEOHTNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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